molecular formula C7H3BrF3N3 B14076634 4-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine

4-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B14076634
M. Wt: 266.02 g/mol
InChI Key: GCNYMBIZRPNXOW-UHFFFAOYSA-N
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Description

4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that features both bromine and trifluoromethyl groups attached to a pyrazolo[3,4-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-c]pyridine derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 4-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, further influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine is unique due to its pyrazolo[3,4-c]pyridine core, which imparts distinct electronic and steric properties compared to other trifluoromethyl-substituted pyridines. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological and chemical properties .

Properties

Molecular Formula

C7H3BrF3N3

Molecular Weight

266.02 g/mol

IUPAC Name

4-bromo-3-(trifluoromethyl)-2H-pyrazolo[3,4-c]pyridine

InChI

InChI=1S/C7H3BrF3N3/c8-3-1-12-2-4-5(3)6(14-13-4)7(9,10)11/h1-2H,(H,13,14)

InChI Key

GCNYMBIZRPNXOW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(NN=C2C=N1)C(F)(F)F)Br

Origin of Product

United States

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